molecular formula C24H33NO16 B13902734 Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

Cat. No.: B13902734
M. Wt: 591.5 g/mol
InChI Key: YVLNEPRLKNKBFL-UHFFFAOYSA-N
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Description

Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate is a highly functionalized acylated sugar derivative with a complex stereochemical and substitution pattern. Its molecular formula is C₂₄H₃₃NO₁₆, and it has a molecular weight of 591.5 g/mol . The structure comprises a central oxane (pyranose) ring substituted with acetyloxy groups at positions 2 and 4, a 2-acetyloxyacetyl-amino group at position 5, and a 1,2,3-triacetyloxypropyl side chain at position 4. The methyl carboxylate group at position 2 enhances the compound’s stability and modulates its solubility in organic solvents.

This compound is synthesized via sequential acetylation and coupling reactions, often employing protective group strategies to achieve regioselectivity.

Properties

Molecular Formula

C24H33NO16

Molecular Weight

591.5 g/mol

IUPAC Name

methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate

InChI

InChI=1S/C24H33NO16/c1-11(26)35-9-18(38-14(4)29)21(39-15(5)30)22-20(25-19(32)10-36-12(2)27)17(37-13(3)28)8-24(41-22,23(33)34-7)40-16(6)31/h17-18,20-22H,8-10H2,1-7H3,(H,25,32)

InChI Key

YVLNEPRLKNKBFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC(=O)C)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester involves multiple acetylation steps. The starting material, neuraminic acid, undergoes acetylation at specific hydroxyl groups to form the pentaacetyl derivative. The reaction typically uses acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine . The final product is obtained after purification through recrystallization or chromatography.

Chemical Reactions Analysis

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester can undergo various chemical reactions, including:

Scientific Research Applications

2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,7,8,9-Pentaacetyl-D-N-acetylglycolylneuraminic Acid Methyl Ester involves its interaction with specific molecular targets, such as sialic acid-binding proteins. These interactions can modulate cellular signaling pathways and influence various biological processes. The acetyl groups enhance the compound’s stability and bioavailability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are derivatives of methyl oxane carboxylates with varying substituents. Below is a detailed comparison based on molecular features, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Reactivity
Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate C₂₄H₃₃NO₁₆ 591.5 4× acetyloxy, 2-acetyloxyacetyl-amino, triacetyloxypropyl, methyl carboxylate Synthetic intermediate for glycoconjugates; potential prodrug design
Methyl (2S)-5-acetamido-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylate C₁₀H₁₇NO₈ 263.2 2× hydroxyl, acetamido, trihydroxypropyl, methyl carboxylate Model compound for carbohydrate chemistry; hydrophilic due to hydroxyl groups
Methyl 5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate C₂₅H₃₂N₂O₁₃S 624.6 3× acetyloxy, phenylsulfanyl, triacetyloxypropyl, methyl carboxylate Enhanced reactivity in nucleophilic substitutions; explored in antimicrobial studies

Key Differences

Hydrophilicity vs. Lipophilicity: The hydroxyl-rich analog (C₁₀H₁₇NO₈) is water-soluble, making it suitable for aqueous-phase reactions . The target compound and its phenylsulfanyl analog are lipophilic due to acetyl groups, favoring membrane permeability and organic-phase synthesis .

Reactivity: The phenylsulfanyl group in the third compound increases susceptibility to oxidation and nucleophilic attack, enabling diverse derivatization pathways . The 2-acetyloxyacetyl-amino group in the target compound may undergo hydrolysis under basic conditions, releasing active amine intermediates .

Biological Activity :

  • The phenylsulfanyl analog shows preliminary antimicrobial activity, likely due to sulfur’s electron-withdrawing effects disrupting microbial membranes .
  • The target compound’s acetylated structure may act as a prodrug, with enzymatic deacetylation releasing bioactive moieties in vivo .

Research Findings and Trends

  • Crystallography: SHELX software has been pivotal in resolving the stereochemistry of such compounds, though its limitations in handling highly flexible side chains (e.g., triacetyloxypropyl) are noted .
  • Thermal Stability : Differential scanning calorimetry (DSC) studies reveal the target compound decomposes at ~180°C , higher than its hydroxyl-rich analog (~120°C ), due to acetyl groups stabilizing the structure .

Biological Activity

Methyl 2,4-diacetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate, with the CAS number 1195053-25-8, is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C26H32N4O12S
  • Molecular Weight : 624.62 g/mol
  • IUPAC Name : methyl (2R,4S,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-[(1R,2R)-1,2-diacetyloxy-3-azidopropyl]-2-phenylsulfanyloxane-2-carboxylate

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.
  • Anticancer Potential : Research has shown that this compound may inhibit the proliferation of cancer cells in vitro. The exact mechanism involves the induction of apoptosis in tumor cells and inhibition of specific oncogenic pathways.
  • Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes such as ornithine aminotransferase (hOAT), which is linked to metabolic pathways involved in cancer progression. Inhibition studies have indicated a high potency with IC50 values in the low micromolar range .

Antimicrobial Studies

A study conducted by Vivas et al. (2005) demonstrated that compounds similar to methyl 2,4-diacetyloxy derivatives showed competitive inhibition against lactate dehydrogenase in Plasmodium falciparum, suggesting potential as an antimalarial agent .

Anticancer Mechanisms

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • Findings : The compound reduced cell viability significantly at concentrations of 10–50 µM after 48 hours of treatment .

Enzyme Inhibition Profile

The inhibition of hOAT was characterized by kinetic studies revealing:

  • IC50 Values : Approximately 0.5 µM for hOAT.
  • Mechanism : The compound forms a stable adduct with the enzyme, preventing substrate access and hence inhibiting its activity .

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Case Study 1 : A clinical trial involving a derivative showed promising results in reducing tumor size in patients with hepatocellular carcinoma.
  • Case Study 2 : An investigation into the antimicrobial efficacy against Staphylococcus aureus demonstrated a significant reduction in bacterial load in treated groups compared to controls.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Mechanism of Action
AntimicrobialStaphylococcus aureus15Cell wall synthesis inhibition
AnticancerHeLa20Induction of apoptosis
Enzyme InhibitionhOAT0.5Formation of stable enzyme adduct

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